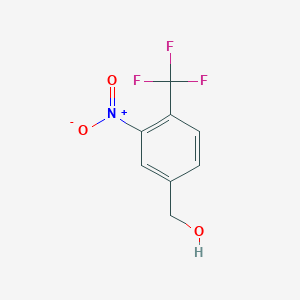

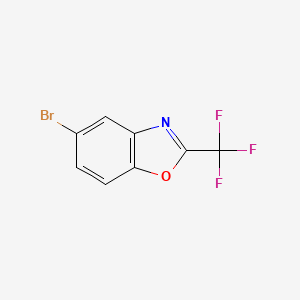

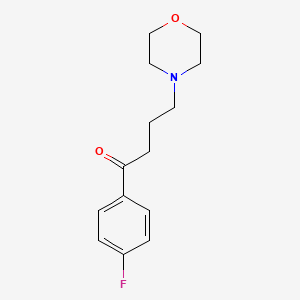

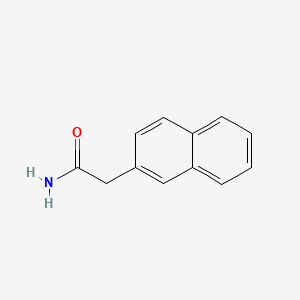

![molecular formula C8H14ClNO3 B3031535 盐酸甲基二氧-3-氨基-7-氧杂-双环[2.2.1]庚烷-2-羧酸酯 CAS No. 4505-16-2](/img/structure/B3031535.png)

盐酸甲基二氧-3-氨基-7-氧杂-双环[2.2.1]庚烷-2-羧酸酯

描述

The compound "methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related bicyclic compounds and their synthesis, which can provide insights into the synthesis and properties of the compound . These bicyclic compounds are characterized by a rigid framework that allows for stereoselective reactions, making them valuable in the synthesis of various derivatives, including amino acids and carbohydrates .

Synthesis Analysis

The synthesis of related bicyclic compounds often involves the use of Diels-Alder reactions, intramolecular cyclizations, and reactions with formaldehyde and other reagents to introduce various functional groups . For example, the synthesis of enantiopure methyl (1R,2R,4S)-2-amino-4-hydroxycyclopentanecarboxylate was achieved through a novel strategy involving the transformation of nitrohexofuranoses into 2-oxabicyclo[2.2.1]heptane derivatives . Similarly, the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate was performed under microwave-assisted conditions, demonstrating the potential for efficient and stereoselective synthesis methods .

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often determined using techniques such as X-ray crystallography and NMR spectroscopy. These methods have revealed the conformational preferences of these molecules, such as the endo-boat conformation for diexo derivatives . The crystal and molecular structure of conformationally restricted methionine analogues has also been determined, providing insights into the three-dimensional arrangement of atoms within these molecules .

Chemical Reactions Analysis

Bicyclic compounds can undergo various chemical reactions, including substitution reactions, ring-opening reactions, and electrochemical oxidations . For instance, the synthesis of 7-oxabicyclo[2.2.1]heptanyl derivatives involves functionalization through anion chemistry, which can be used to introduce hydroxy groups for the preparation of hexose derivatives . Electrochemical oxidation has been used to convert thioether moieties into sulfoxides, with neighboring group participation influencing the oxidation potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their rigid structures and the functional groups present. These properties include solubility, stability, volatility, and reactivity, which are critical for their use in synthetic applications. The presence of substituents such as methyl and phenyl groups can affect the stability and reactivity of these compounds, as seen in the synthesis of C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes and their catalytic activity in asymmetric addition reactions .

科学研究应用

立体化学和合成

已经进行了涉及盐酸甲基二氧-3-氨基-7-氧杂-双环[2.2.1]庚烷-2-羧酸酯等化合物的立体化学研究,以了解这些化合物的合成和结构特征。例如,Fülöp 等人(1985 年)合成了二内消旋体和二外消旋体 2-甲基氨基和 2-苄基氨基-3-羟甲基双环[2.2.1]庚烷和相应的双环[2.2.1]庚烯,以及含有降冰片烷或降冰片烯骨架的 β-氨基酸酯。这些研究对有机化学领域做出了重大贡献,特别是在了解双环化合物的立体化学方面 (Fülöp, Stájer, Bernáth, & Sohár, 1985)。

色谱分离

Török 等人(1998 年)报道了用于分离双环 β-氨基酸对映异构体的,包括外消旋体 3-氨基双环[2.2.1]庚烷-2-羧酸,高效液相色谱方法的开发。这项研究对于这些化合物的纯化和鉴定至关重要,这是各种科学应用中的基本步骤 (Török, Péter, Csomós, Kanerva, & Fülöp, 1998)。

微波辅助合成

2012 年,Onogi 等人展示了相关化合物的微波辅助合成,突出了此类方法在生产这些复杂分子方面的效率。这种方法代表了合成方法的重大进步,为传统合成技术提供了更快且可能更环保的替代方案 (Onogi, Higashibayashi, & Sakurai, 2012)。

不对称合成

Waldmann 和 Braun(1991 年)探索了甲基和乙基 2-氮杂双环[2.2.1]庚烷-3-羧酸酯的不对称合成,这是一类密切相关的化合物。不对称合成对于创建具有特定手性的分子至关重要,手性是化学和药理学许多领域中重要的特性 (Waldmann & Braun, 1991)。

安全和危害

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

属性

IUPAC Name |

methyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c1-11-8(10)6-4-2-3-5(12-4)7(6)9;/h4-7H,2-3,9H2,1H3;1H/t4-,5+,6-,7+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFLJVAOWPFONY-VSLZZJKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCC(C1N)O2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@@H]([C@@H]1N)O2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

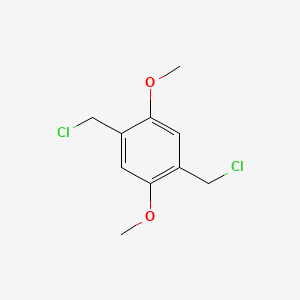

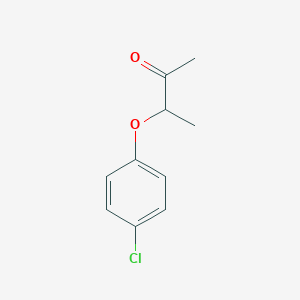

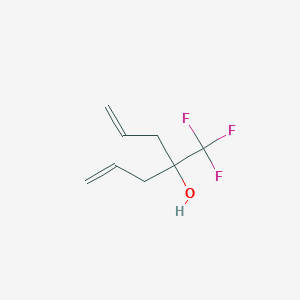

![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)